molecular formula C5H2BrFIN B1529941 5-Bromo-3-fluoro-2-iodopyridine CAS No. 1260665-95-9

5-Bromo-3-fluoro-2-iodopyridine

Cat. No. B1529941
M. Wt: 301.88 g/mol
InChI Key: KHKQFFYXJLITMF-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It has an average mass of 301.883 Da and a monoisotopic mass of 300.839905 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-iodopyridine consists of a pyridine ring substituted with bromine, fluorine, and iodine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-fluoro-2-iodopyridine include a molecular weight of 301.88 . Other properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromo-3-fluoro-2-iodopyridine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity has been explored in various contexts, showing its utility in creating functionally diverse pyridine derivatives. For instance, it has been used in halogen dance reactions for the synthesis of pentasubstituted pyridines, highlighting its role in medicinal chemistry research as a building block for potential drug discovery (Wu et al., 2022). Furthermore, the compound's utility in Suzuki coupling reactions has been demonstrated, offering pathways to 3,5-disubstituted 2-fluoropyridines and their conversion to 2-pyridones, showcasing its adaptability in creating compounds with desired functionalities (Sutherland & Gallagher, 2003).

Radiochemical Synthesis

In the realm of radiochemistry, 5-Bromo-3-fluoro-2-iodopyridine's derivatives have been utilized in pioneering the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This development marks a significant step forward in the synthesis of PET (Positron Emission Tomography) radiotracers, expanding the toolbox for medical imaging and potentially enhancing disease diagnosis and monitoring (Pauton et al., 2019).

Applications in Catalysis and Material Science

The compound also finds applications in catalysis and material science, where its derivatives are key in developing new catalytic systems or materials with novel properties. For example, the manipulation of halopyridines, including those related to 5-Bromo-3-fluoro-2-iodopyridine, has enabled the creation of structural manifolds. These manifolds serve as precursors for various chemical transformations, underscoring the compound's versatility in synthetic chemistry and its potential for creating new materials or catalysts (Schlosser & Bobbio, 2002).

Safety And Hazards

The safety data sheet for 5-Bromo-3-fluoro-2-iodopyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

5-bromo-3-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKQFFYXJLITMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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